Diflunisal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

7.11e-02 g/L

Synonyms

Canonical SMILES

Analgesic Mechanisms: Unveiling the Pain Relief Pathway

Diflunisal's pain-relieving properties are attributed to its ability to inhibit cyclooxygenase (COX) enzymes. COX plays a crucial role in prostaglandin synthesis, which are inflammatory mediators that contribute to pain perception. Research suggests Diflunisal primarily targets COX-1, leading to the suppression of prostaglandin production in various tissues []. However, recent studies delve deeper into the specific mechanisms, investigating the interaction of Diflunisal with different COX isoforms and potential alternative pathways for its analgesic effect [].

Anti-inflammatory Effects: Beyond Pain Relief

Diflunisal's anti-inflammatory properties extend beyond pain management. Research suggests it can modulate various inflammatory pathways, potentially impacting conditions like rheumatoid arthritis and osteoarthritis. Studies explore its effect on inflammatory cell migration, cytokine production, and the expression of inflammatory mediators [, ].

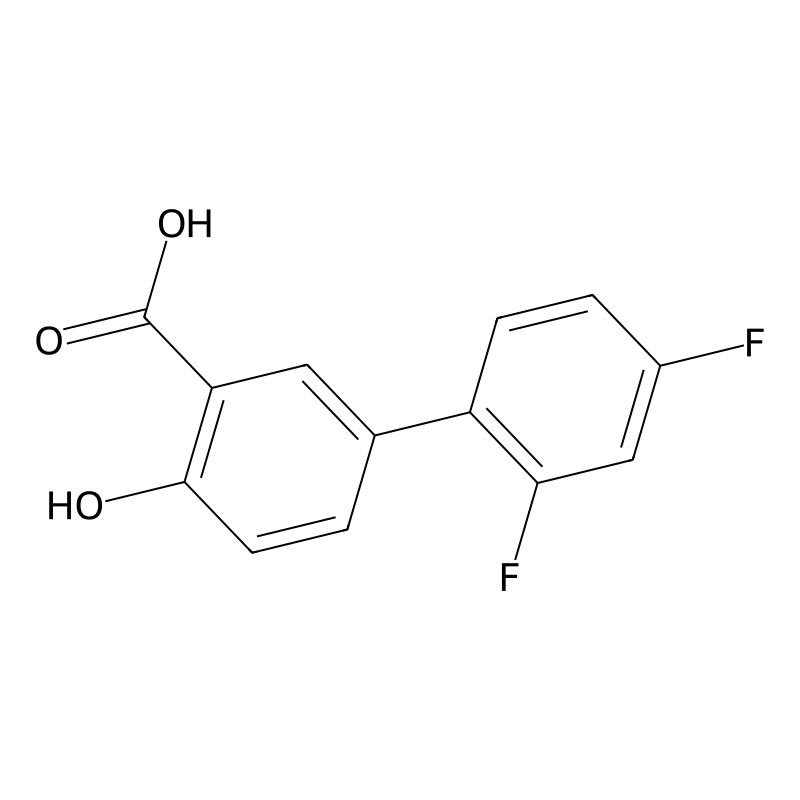

Diflunisal is a non-steroidal anti-inflammatory drug (NSAID) that exhibits analgesic and antipyretic properties. It is chemically classified as 5-(2',4'-difluorophenyl) salicylic acid, a derivative of salicylic acid where a difluorophenyl group is substituted at the C5 position. This modification enhances its lipophilicity and prolongs its duration of action compared to traditional NSAIDs like aspirin. Diflunisal was initially developed by Merck Sharp & Dohme in the early 1970s and is marketed under the trade name Dolobid, among others .

Like other NSAIDs, diflunisal works by inhibiting the production of prostaglandins []. Prostaglandins are hormone-like molecules involved in pain, inflammation, and fever. Diflunisal achieves this by blocking the enzyme cyclooxygenase (COX), which is responsible for prostaglandin synthesis []. This mechanism helps reduce pain and inflammation in various conditions.

Diflunisal, like other NSAIDs, can cause side effects, including stomach upset, heartburn, and gastrointestinal bleeding. In rare cases, it may also increase the risk of heart attack or stroke. It is essential to consult a healthcare professional before using diflunisal, especially for individuals with pre-existing medical conditions.

Data on Toxicity:

- The oral median lethal dose (LD50) of diflunisal in rats is 1000 mg/kg. (LD50 refers to the dose at which half of the exposed population dies).

Diflunisal functions primarily through the inhibition of cyclooxygenase enzymes, which are crucial in the synthesis of prostaglandins—compounds involved in inflammation and pain signaling. By blocking these enzymes, diflunisal reduces the levels of prostaglandins, thereby alleviating pain and inflammation. The compound also exhibits a secondary effect as an oxygen radical scavenger, which may contribute to its therapeutic effects .

Diflunisal has been shown to be significantly more potent than aspirin, with effective doses around 10 mg/kg in various analgesic and anti-inflammatory models. It is particularly noted for its relatively low gastrointestinal irritation potential compared to other NSAIDs, making it a favorable option for long-term use in managing conditions like arthritis and postoperative pain . The compound's metabolites include acyl and phenolic glucuronides, which are primarily excreted via urine .

Diflunisal can be synthesized through several methods, including:

- Suzuki Coupling Reaction: This method involves the coupling of 5-bromosalicylic acid with a suitable boronic acid using palladium catalysts. Recent advancements have achieved high yields (up to 93%) using palladium-diamine complexes without requiring phosphine ligands .

- Grignard Reaction: Another approach involves the preparation of phenylboronic acid from Grignard reagents followed by a Suzuki reaction to form diflunisal .

These methods highlight the versatility in synthesizing diflunisal while maintaining high purity and yield.

Diflunisal is primarily used for:

- Pain Management: Effective in treating acute pain following surgeries such as wisdom tooth extraction.

- Anti-inflammatory Treatment: Commonly prescribed for arthritis and other inflammatory conditions.

- Fever Reduction: Although not primarily indicated for this use, it does possess antipyretic properties .

Diflunisal has been studied for its interactions with various drugs. Notably, it can enhance the effects of anticoagulants and other NSAIDs, increasing the risk of gastrointestinal bleeding. Additionally, it may interact with medications metabolized by liver enzymes due to its hepatic metabolism pathway, primarily through glucuronide conjugation .

Diflunisal shares similarities with several other NSAIDs, but it stands out due to its unique chemical structure and pharmacological profile. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Aspirin | Salicylate derivative | Acetylated form; higher gastrointestinal irritation |

| Ibuprofen | Propionic acid derivative | Shorter half-life; more common for over-the-counter use |

| Naproxen | Propionic acid derivative | Longer half-life; often used for chronic pain |

| Felbinac | Biphenyl carboxylic acid | Similar anti-inflammatory properties; less common |

Diflunisal's distinctive feature is its prolonged action due to its lipophilicity and lower gastrointestinal side effects compared to traditional NSAIDs like aspirin and ibuprofen .

The development of synthetic methodologies for diflunisal (5-(2,4-difluorophenyl)salicylic acid) has undergone significant evolution since its discovery in the early 1970s. The compound was originally identified through an extensive chemical and pharmacological study conducted from 1962 to 1971, aimed at developing a superior salicylate with higher potency, better tolerance, and longer duration of action [1].

The initial synthetic approaches were based on conventional multi-step methodologies that typically involved the preparation of 2,4-difluoroaniline as a key intermediate. Early protocols utilized diazotation reactions of 2,4-difluoroaniline with isoamyl nitrite followed by condensation reactions [2]. Two distinct pathways were developed: the first involved condensation with anisole to produce 4-(2,4-difluorophenyl)anisole, which was subsequently hydrolyzed with hydrogen iodide in refluxing acetic acid to yield 4-(2,4-difluorophenyl)phenol. This intermediate was then carbonated with potassium carbonate and carbon dioxide at elevated temperature and pressure (175°C, 1300 psi) [2].

The alternative historical route employed diazotation followed by condensation with benzene in the presence of powdered copper to generate 2,4-difluorobiphenyl. This intermediate underwent acetylation with acetic anhydride using aluminum chloride in dichloromethane, followed by oxidation with hydrogen peroxide to afford 4-(2,4-difluorophenyl)phenyl acetate. Hydrolysis with sodium hydroxide in refluxing water provided the desired phenol intermediate [2].

These early methodologies, while establishing the fundamental synthetic framework, suffered from multiple disadvantages including lengthy reaction sequences, harsh reaction conditions, and moderate overall yields. The recognition of these limitations led to the development of more efficient catalytic methodologies in subsequent decades.

Palladium-Catalyzed Cross-Coupling Strategies

The advent of palladium-catalyzed cross-coupling reactions revolutionized diflunisal synthesis by enabling more direct and efficient synthetic routes. The Suzuki-Miyaura cross-coupling reaction emerged as a particularly valuable methodology for constructing the biphenyl core structure of diflunisal [3].

A comprehensive study demonstrated the application of aqueous-phase palladium-catalyzed cross-coupling reactions using water-soluble, sterically demanding alkylphosphines. The methodology employed tert-butyl-substituted ligands such as 2-(di-tert-butylphosphino)ethyltrimethylammonium chloride (t-Bu-Amphos) and 4-(di-tert-butylphosphino)-N,N-dimethylpiperidinium chloride (t-Bu-Pip-phos) in combination with palladium(II) salts. These catalyst systems demonstrated significantly higher activity compared to conventional tri(3-sulfonatophenyl)phosphine trisodium (TPPTS)-based catalysts [3].

The optimized conditions for diflunisal synthesis using this methodology involved Suzuki coupling of unactivated aryl bromides at room temperature in water/acetonitrile and water/toluene biphasic mixtures. Notably, the catalyst derived from t-Bu-Amphos could be recycled three times in Suzuki couplings in water/toluene before significant activity decline, achieving an average yield exceeding 80% per cycle [3].

Recent developments have focused on mechanochemical approaches to palladium-catalyzed cross-coupling. A mechanochemical Pd-catalyzed cross-coupling reaction between aryl halides and organozinc pivalates has been developed that operates under ambient temperature and atmosphere. This operationally simple procedure affords biaryl derivatives in high yields and short reaction times, with practical value demonstrated through the synthesis of diflunisal [4].

Another significant advancement involves the development of air and moisture-stable palladium-diamine complexes for one-step diflunisal synthesis. This methodology achieved 93% yield for diflunisal preparation without requiring glovebox conditions or phosphine-based catalysts, representing the best reported yield under ambient conditions [5].

Reductive Amination Pathways for Intermediate Synthesis

While reductive amination is not directly employed in the final diflunisal synthesis, this methodology has found application in the preparation of diflunisal analogs and related intermediates. Reductive amination represents a versatile approach for forming carbon-nitrogen bonds through the condensation of carbonyl compounds with amines followed by reduction of the resulting imine intermediates [6] [7] [8].

The synthesis of diflunisal aza-analogs has been accomplished through reductive amination pathways involving key oxazole intermediates. This approach utilized the conversion of amino acid derivatives such as phenylalanine and phenylglycine into their respective ethyl ester hydrochlorides through treatment with thionyl chloride in absolute ethanol. These esters were subsequently reacted with trimethyl orthoformate or trimethyl orthoacetate to yield formyl and acetyl derivatives [9].

The cyclization of these intermediates using phosphorus pentoxide and magnesium oxide in chloroform afforded oxazole derivatives in good yields (73-96%). These oxazole compounds served as azadiene components in intramolecular cycloaddition Diels-Alder reactions to construct pyridine structures analogous to diflunisal [9].

Advanced methodologies have employed calcium-mediated reductive deutero-amination for the synthesis of deuterated amino acid derivatives. This approach utilizes a calcium(II)-hexafluoroisopropanol (HFIP) system for site-selective reductive amination with high deuterium incorporation. The methodology demonstrates compatibility with diverse substrates and provides access to deuterated analogs under mild reaction conditions [10].

Titanium-Iron Bimetallic Catalytic Systems

The development of titanium-iron bimetallic catalytic systems represents an innovative approach to diflunisal synthesis that leverages the complementary properties of these transition metals. A novel one-step synthesis method has been developed utilizing joint catalysis by iron salts, ligands, and titanate compounds [11].

The optimized protocol involves the reaction of 2,4-difluorophenylmagnesium halide with 5-halogenated salicylic acid under the catalysis of iron chloride, tetramethylethylenediamine (TMEDA), and titanium(IV) ethoxide. The reaction is conducted in a mixed THF/toluene solvent system (3:1 ratio) under reflux conditions for 6-8 hours. This methodology achieved yields of 83-85% for diflunisal synthesis [11].

The mechanistic aspects of titanium-mediated reactions involve the formation of titanium(III)/titanium(IV) systems that can promote radical processes. Titanium complexes demonstrate unique reactivity patterns including the ability to facilitate nucleophilic radical additions to imines and promote selective transformations under mild conditions [12].

The titanium-iron bimetallic system offers several advantages including reduced catalyst loading compared to traditional palladium-based methods, utilization of readily available and cost-effective metals, and compatibility with Grignard reagent chemistry. However, the methodology requires careful optimization of reaction parameters including the titanium/iron ratio, ligand selection, and reaction temperature control [11].

Solvent Effects and Reaction Optimization Studies

Comprehensive investigations of solvent effects in diflunisal synthesis have revealed significant impacts on reaction efficiency, selectivity, and product quality. The choice of solvent system affects multiple aspects of the reaction including substrate solubility, catalyst stability, and product formation kinetics [13] [14].

In Suzuki cross-coupling reactions, the use of aqueous/organic biphasic systems has demonstrated particular advantages. Water/toluene and water/acetonitrile mixtures provide optimal conditions for catalyst performance while facilitating product isolation. The water component enables the use of water-soluble phosphine ligands and enhances the solubility of inorganic bases, while the organic phase provides compatibility with hydrophobic starting materials [3].

Studies on diflunisal solubility optimization have employed various polymer additives to modulate dissolution behavior. The addition of carboxymethyl cellulose sodium, polyvinyl alcohol, and poloxamer-188 to cyclodextrin complexes significantly enhanced diflunisal solubility. The complex of hydroxypropyl β-cyclodextrin with poloxamer-188 demonstrated the highest diflunisal solubility at 1259.5 ± 0.5 μg/mL [13].

Mechanistic investigations have revealed that solvent choice influences the reaction pathway through effects on intermediate stability and transition state energetics. In titanium-mediated reactions, the use of hexafluoroisopropanol (HFIP) as a co-solvent enhances the acidity of the reaction medium and facilitates proton transfer processes [10].

Optimization studies for nanosponge formulations have identified dichloromethane as an optimal organic solvent for emulsion solvent evaporation methods. The concentration ratio of polymer to drug and the choice of stabilizing agent significantly affect particle size distribution and drug release profiles [15].

Comparative Analysis of Yield Optimization Techniques

Systematic analysis of various diflunisal synthesis methodologies reveals distinct optimization strategies that can significantly impact overall reaction efficiency. The Negishi cross-coupling approach using organozinc reagents consistently achieves high yields (95% for coupling, 90% after hydrolysis) under mild reaction conditions. The key optimization factors include the use of highly active zinc metal prepared through lithium-naphthalene reduction, optimal catalyst loading (2 mol% Pd(OAc)₂, 4 mol% SPhos), and maintaining strict stoichiometric control [16].

Suzuki cross-coupling methodologies demonstrate variable performance depending on catalyst system optimization. The palladium-diamine complex approach achieved 93% yield through careful selection of air-stable ligands and optimization of reaction atmosphere requirements. This represents the highest reported yield for phosphine-free conditions [5]. In contrast, traditional Suzuki conditions with phosphine ligands typically achieve 70-90% yields but require more stringent reaction conditions.

The mechanochemical approach offers unique advantages in terms of reaction time optimization, achieving high yields (85-90%) in significantly shorter reaction times compared to solution-phase methods. The key optimization parameters include grinding frequency (600 rpm), reaction time (10 minutes), and the use of liquid-assisted grinding with minimal solvent addition [4].

Iron-titanium bimetallic systems demonstrate moderate yields (83-85%) but offer advantages in terms of cost-effectiveness and metal availability. Optimization focuses on temperature control (reflux conditions), reaction time (6-8 hours), and careful management of the titanium/iron ratio [11].

Yield optimization in aqueous-phase reactions requires balancing catalyst stability with reaction efficiency. The use of sterically demanding, water-soluble alkylphosphines enables catalyst recycling while maintaining high average yields (>80% per cycle over multiple uses). The optimization strategy involves careful pH control, temperature management, and selection of appropriate co-solvents [3].

Comparative analysis reveals that yield optimization must consider not only the isolated yield of the final product but also factors such as atom economy, catalyst cost, environmental impact, and scalability. The Negishi approach offers the highest single-pass yield but requires organozinc preparation, while Suzuki methods provide better substrate scope flexibility. Mechanochemical approaches excel in terms of energy efficiency and reaction time, making them attractive for industrial applications despite moderate yields.

Diflunisal exhibits characteristic solubility patterns that significantly impact its pharmaceutical formulation and bioavailability. The compound demonstrates notably poor aqueous solubility, with water solubility reported at approximately 6.186 μg/mL at 24.99°C [1]. This low aqueous solubility classifies diflunisal as a Biopharmaceutics Classification System Class II compound, characterized by poor solubility and high membrane permeability [2].

In organic solvents, diflunisal shows substantially enhanced solubility profiles. The compound exhibits excellent solubility in dimethyl sulfoxide, with reported values ranging from 25 to 50 mg/mL [3] [4] [5]. Similarly, in ethanol (96%), diflunisal demonstrates good solubility ranging from 20 to 25 mg/mL [3] [4] [5]. Dimethylformamide provides another favorable solvent environment, with diflunisal solubility reaching approximately 30 mg/mL [3].

The solubility behavior is markedly pH-dependent, with diflunisal being practically insoluble in water at neutral or acidic pH conditions [1] [6]. However, the compound readily dissolves in dilute solutions of alkali hydroxides [1], indicating enhanced solubility under alkaline conditions due to ionization of the carboxylic acid functional group. In phosphate buffer at pH 6.8, diflunisal solubility increases to approximately 250-260 μg/mL [2], representing a significant enhancement over pure water solubility.

Mixed solvent systems demonstrate promising approaches for solubility enhancement. A 1:1 mixture of dimethylformamide and phosphate buffered saline (pH 7.2) achieves diflunisal solubility of approximately 0.5 mg/mL [3], representing an 80-fold increase over aqueous solubility. This enhanced solubility in mixed systems has been attributed to improved wettability and possible disruption of the crystalline lattice structure [2].

Investigation of cyclodextrin inclusion complexes reveals remarkable solubility enhancement potential. Diflunisal complexation with hydroxypropyl-β-cyclodextrin achieves solubility values exceeding 1000 μg/mL when combined with polymer additives, representing over 160-fold solubility enhancement compared to pure drug [7]. These findings demonstrate the significant impact of formulation strategies on diflunisal solubility characteristics.

Thermal Decomposition Pathways and Kinetic Analysis

Thermogravimetric analysis reveals that diflunisal exhibits thermal stability up to approximately 200°C, beyond which systematic decomposition occurs through multiple distinct stages [8]. The thermal decomposition profile demonstrates characteristic weight loss patterns that provide insight into the molecular breakdown mechanisms and kinetic parameters.

The initial decomposition stage occurs between 200-300°C, involving approximately 25-35% mass loss attributed to the breakdown of functional groups and initial structural degradation [8]. This stage represents the initiation of thermal decomposition, where the weakest molecular bonds begin to rupture under thermal stress. The process involves decarboxylation reactions and elimination of volatile decomposition products.

The major decomposition phase occurs between 300-450°C, characterized by 30-40% mass loss representing the breakdown of the core molecular structure [8]. During this stage, the aromatic backbone undergoes significant degradation, resulting in the formation of smaller molecular fragments and gaseous decomposition products. This temperature range marks the critical point where diflunisal loses its structural integrity and pharmacological effectiveness.

Further thermal degradation continues between 450-550°C with 20-25% additional mass loss, corresponding to continued fragmentation of remaining molecular components [8]. The final decomposition stage occurs between 550-700°C, involving 5-10% mass loss attributed to final pyrolysis and carbonization processes, leaving predominantly carbonaceous residue [8].

Kinetic analysis using model-free methods reveals that diflunisal thermal decomposition follows complex kinetics with activation energies dependent on the conversion degree. The decomposition process demonstrates characteristics consistent with solid-state degradation mechanisms involving multiple simultaneous and consecutive reactions. The activation energy values provide quantitative measures of thermal stability, indicating the energy requirements for initiation of decomposition processes.

pH-Dependent Stability in Aqueous Media

The stability of diflunisal in aqueous media demonstrates significant pH dependence, with implications for formulation development, storage conditions, and biological availability. Comprehensive stability studies reveal distinct stability regions across the physiological and pharmaceutical pH range [9].

Under strongly acidic conditions (pH 0-2), diflunisal exhibits instability with hydrolysis representing the primary degradation pathway [9]. The acidic environment promotes protonation of functional groups and facilitates nucleophilic attack on susceptible molecular sites, leading to molecular fragmentation and loss of therapeutic activity. Storage under these conditions is not recommended for pharmaceutical formulations.

In the pH range of 2-4, diflunisal demonstrates moderate stability with limited degradation occurring over extended storage periods [9]. While not optimal for long-term storage, formulations in this pH range may be suitable for limited time applications with appropriate stabilization strategies. The degradation kinetics in this range follow predictable patterns that can be modeled for shelf-life prediction.

The optimal stability region occurs between pH 4-7, where diflunisal exhibits excellent stability with no significant degradation observed under normal storage conditions [9]. This pH range encompasses physiological conditions and represents the preferred formulation target for most pharmaceutical applications. The stability in this range enables development of conventional oral dosage forms and parenteral formulations.

At neutral to slightly alkaline pH (7-9), diflunisal maintains good stability while demonstrating enhanced solubility characteristics [9]. The increased solubility results from partial ionization of the carboxylic acid group, improving dissolution properties without compromising molecular integrity. This pH range offers advantages for formulations requiring enhanced bioavailability.

Under strongly alkaline conditions (pH >9), diflunisal demonstrates enhanced solubility through complete ionization while maintaining molecular stability [1]. The ionized form shows good stability in alkaline solutions, making this pH range suitable for specialized formulations requiring high drug concentrations. However, the extreme pH conditions may limit practical pharmaceutical applications due to physiological compatibility considerations.

Solid-State Characterization (Polymorphism, Hydration States)

Diflunisal exhibits complex polymorphic behavior with four distinct crystalline forms (Forms I-IV) and hydrated states characterized through comprehensive solid-state analytical techniques [10] [11]. Each polymorphic form demonstrates unique structural arrangements and physicochemical properties that influence pharmaceutical performance and processing characteristics.

Form I represents the most thermodynamically stable polymorph under ambient conditions, exhibiting the highest thermal stability and serving as the preferred form for pharmaceutical applications [10] [11]. This form demonstrates consistent crystal structure and reproducible properties, making it suitable for large-scale manufacturing operations. The stability of Form I enables predictable shelf-life characteristics and reliable formulation performance.

Forms II and III constitute metastable polymorphs that undergo transition to Form I upon heating [10] [11]. These forms demonstrate distinct X-ray diffraction patterns and infrared spectroscopic signatures that enable reliable identification and quantification. The transition behavior indicates that Forms II and III represent kinetically trapped states that convert to the more stable Form I under thermal stress or prolonged storage.

Form IV represents a newly characterized crystalline modification with unique solid-state properties [10] [11]. Interestingly, this form exhibits lower dissolution rates compared to the thermodynamically stable Form I, demonstrating that thermodynamic stability does not always correlate with dissolution performance. This observation has important implications for bioavailability and formulation development strategies.

Powder X-ray diffraction analysis reveals characteristic diffraction patterns for each polymorphic form, enabling development of identification systems based on peak positions and intensities [10] [12]. The diffraction profiles demonstrate sufficient differences to support reliable polymorph identification and quantitative analysis in pharmaceutical quality control applications.

Differential scanning calorimetry studies reveal that all polymorphic forms exhibit melting points at approximately 210°C after conversion to Form I [10] [11]. Only Form III demonstrates a detectable transition peak corresponding to conversion to Form I during heating, while other forms undergo smooth transitions without distinct thermal signatures.

Infrared spectroscopic analysis indicates intramolecular hydrogen bonding between hydroxyl and carbonyl groups and potential interactions involving fluorine atoms [10] [11]. These molecular interactions contribute to the stability differences between polymorphic forms and influence the solid-state packing arrangements.

A hydrated form of diflunisal has been characterized with 1:1 stoichiometry of drug to water [13]. This hydrate form demonstrates distinct properties from the anhydrous polymorphs and represents an important consideration for formulation development and storage under humid conditions. The hydration behavior influences solubility, stability, and processing characteristics.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

4.44 (LogP)

4.7

Appearance

Melting Point

210 - 221 °C

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H361 (97.44%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Pharmacology

Diflunisal is a difluorophenyl derivate of salicylic acid and a nonsteroidal anti-inflammatory drug (NSAID) with antipyretic, analgesic and anti-inflammatory properties. Diflunisal competitively inhibits both cyclooxygenase (COX) -1 and -2, with higher affinity for COX-1, and subsequently blocks the conversion of arachidonic acid to prostaglandin precursors. This leads to an inhibition of the formation of prostaglandins that are involved in pain, inflammation and fever. Diflunisal differs from other salicylates, in that it is not metabolized to salicylic acid, hence it has a longer half-life.

MeSH Pharmacological Classification

ATC Code

N02 - Analgesics

N02B - Other analgesics and antipyretics

N02BA - Salicylic acid and derivatives

N02BA11 - Diflunisal

Mechanism of Action

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Prostaglandin synthase [EC:1.14.99.1]

PTGS2 (COX2) [HSA:5743] [KO:K11987]

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

The drug is excreted in the urine as two soluble glucuronide conjugates accounting for about 90% of the administered dose. Little or no diflunisal is excreted in the feces.

Metabolism Metabolites

Hepatic, primarily via glucuronide conjugation (90% of administered dose). Route of Elimination: The drug is excreted in the urine as two soluble glucuronide conjugates accounting for about 90% of the administered dose. Little or no diflunisal is excreted in the feces. Half Life: 8 to 12 hours

Wikipedia

Daidzein

Biological Half Life

Use Classification

Dates

Optimization of kinetic stabilizers of tetrameric transthyretin: A prospective ligand efficiency-guided approach

Ellen Y Cotrina, Daniel Blasi, Marta Vilà, Antoni Planas, Cele Abad-Zapatero, Nuria B Centeno, Jordi Quintana, Gemma ArsequellPMID: 33091848 DOI: 10.1016/j.bmc.2020.115794

Abstract

In the past few years, attempts have been made to use decision criteria beyond Lipinski's guidelines (Rule of five) to guide drug discovery projects more effectively. Several variables and formulations have been proposed and investigated within the framework of multiparameter optimization methods to guide drug discovery. In this context, the combination of Ligand Efficiency Indices (LEI) has been predominantly used to map and monitor the drug discovery process in a retrospective fashion. Here we provide an example of the use of a novel application of the LEI methodology for prospective lead optimization by using the transthyretin (TTR) fibrillogenesis inhibitor iododiflunisal (IDIF) as example. Using this approach, a number of compounds with theoretical efficiencies higher than the reference compound IDIF were identified. From this group, ten compounds were selected, synthesized and biologically tested. Half of the compounds (5, 6, 7, 8 and 10) showed potencies in terms of IC50 inhibition of TTR aggregation equal or higher than the lead compound. These optimized compounds mapped within the region of more efficient candidates in the corresponding experimental nBEI-NSEI plot, matching their position in the theoretical optimization plane that was used for the prediction. Due to their upstream (North-Eastern) position in the progression lines of NPOL = 3 or 4 of the nBEI-NSEI plot, three of them (5, 6 and 8) are more interesting candidates than iododiflunisal because they have been optimized in the three crucial LEI variables of potency, size and polarity at the same time. This is the first example of the effectiveness of using the combined LEIs within the decision process to validate the application of the LEI formulation for the prospective optimization of lead compounds.Diflunisal Derivatives as Modulators of ACMS Decarboxylase Targeting the Tryptophan-Kynurenine Pathway

Yu Yang, Timothy Borel, Francisco de Azambuja, David Johnson, Jacob P Sorrentino, Chinedum Udokwu, Ian Davis, Aimin Liu, Ryan A AltmanPMID: 33369426 DOI: 10.1021/acs.jmedchem.0c01762

Abstract

In the kynurenine pathway for tryptophan degradation, an unstable metabolic intermediate, α-amino-β-carboxymuconate-ε-semialdehyde (ACMS), can nonenzymatically cyclize to form quinolinic acid, the precursor for de novo biosynthesis of nicotinamide adenine dinucleotide (NAD). In a competing reaction, ACMS is decarboxylated by ACMS decarboxylase (ACMSD) for further metabolism and energy production. Therefore, the inhibition of ACMSD increases NAD

levels. In this study, an Food and Drug Administration (FDA)-approved drug, diflunisal, was found to competitively inhibit ACMSD. The complex structure of ACMSD with diflunisal revealed a previously unknown ligand-binding mode and was consistent with the results of inhibition assays, as well as a structure-activity relationship (SAR) study. Moreover, two synthesized diflunisal derivatives showed half-maximal inhibitory concentration (IC

) values 1 order of magnitude better than diflunisal at 1.32 ± 0.07 μM (

) and 3.10 ± 0.11 μM (

), respectively. The results suggest that diflunisal derivatives have the potential to modulate NAD

levels. The ligand-binding mode revealed here provides a new direction for developing inhibitors of ACMSD.

An Orphan Disease No More: Additional Treatment Options for Cardiac Amyloidosis

Nitasha SarswatPMID: 32822841 DOI: 10.1016/j.cardfail.2020.08.004

Abstract

Oral Treatment with Iododiflunisal Delays Hippocampal Amyloid-β Formation in a Transgenic Mouse Model of Alzheimer's Disease: A Longitudinal in vivo Molecular Imaging Study1

Luka Rejc, Vanessa Gómez-Vallejo, Xabier Rios, Unai Cossío, Zuriñe Baz, Edurne Mujica, Tiago Gião, Ellen Y Cotrina, Jesús Jiménez-Barbero, Jordi Quintana, Gemma Arsequell, Isabel Cardoso, Jordi LlopPMID: 32804152 DOI: 10.3233/JAD-200570

Abstract

Transthyretin (TTR) is a tetrameric, amyloid-β (Aβ)-binding protein, which reduces Aβ toxicity. The TTR/Aβ interaction can be enhanced by a series of small molecules that stabilize its tetrameric form. Hence, TTR stabilizers might act as disease-modifying drugs in Alzheimer's disease.We monitored the therapeutic efficacy of two TTR stabilizers, iododiflunisal (IDIF), which acts as small-molecule chaperone of the TTR/Aβ interaction, and tolcapone, which does not behave as a small-molecule chaperone, in an animal model of Alzheimer's disease using positron emission tomography (PET).

Female mice (AβPPswe/PS1A246E/TTR+/-) were divided into 3 groups (n = 7 per group): IDIF-treated, tolcapone-treated, and non-treated. The oral treatment (100 mg/Kg/day) was started at 5 months of age. Treatment efficacy assessment was based on changes in longitudinal deposition of Aβ in the hippocampus (HIP) and the cortex (CTX) and determined using PET-[18F]florbetaben. Immunohistochemical analysis was performed at age = 14 months.

Standard uptake values relative to the cerebellum (SUVr) of [18F]florbetaben in CTX and HIP of non-treated animals progressively increased from age = 5 to 11 months and stabilized afterwards. In contrast, [18F]florbetaben uptake in HIP of IDIF-treated animals remained constant between ages = 5 and 11 months and significantly increased at 14 months. In the tolcapone-treated group, SUVr progressively increased with time, but at lower rate than in the non-treated group. No significant treatment effect was observed in CTX. Results from immunohistochemistry matched the in vivo data at age = 14 months.

Our work provides encouraging preliminary results on the ability of small-molecule chaperones to ameliorate Aβ deposition in certain brain regions.

The Ultrastructure of Tissue Damage by Amyloid Fibrils

Haruki Koike, Masahisa KatsunoPMID: 34361762 DOI: 10.3390/molecules26154611

Abstract

Amyloidosis is a group of diseases that includes Alzheimer's disease, prion diseases, transthyretin (ATTR) amyloidosis, and immunoglobulin light chain (AL) amyloidosis. The mechanism of organ dysfunction resulting from amyloidosis has been a topic of debate. This review focuses on the ultrastructure of tissue damage resulting from amyloid deposition and therapeutic insights based on the pathophysiology of amyloidosis. Studies of nerve biopsy or cardiac autopsy specimens from patients with ATTR and AL amyloidoses show atrophy of cells near amyloid fibril aggregates. In addition to the stress or toxicity attributable to amyloid fibrils themselves, the toxicity of non-fibrillar states of amyloidogenic proteins, particularly oligomers, may also participate in the mechanisms of tissue damage. The obscuration of the basement and cytoplasmic membranes of cells near amyloid fibrils attributable to an affinity of components constituting these membranes to those of amyloid fibrils may also play an important role in tissue damage. Possible major therapeutic strategies based on pathophysiology of amyloidosis consist of the following: (1) reducing or preventing the production of causative proteins; (2) preventing the causative proteins from participating in the process of amyloid fibril formation; and/or (3) eliminating already-deposited amyloid fibrils. As the development of novel disease-modifying therapies such as short interfering RNA, antisense oligonucleotide, and monoclonal antibodies is remarkable, early diagnosis and appropriate selection of treatment is becoming more and more important for patients with amyloidosis.Repurposing Benzbromarone for Familial Amyloid Polyneuropathy: A New Transthyretin Tetramer Stabilizer

Ellen Y Cotrina, Ângela Oliveira, José Pedro Leite, Jordi Llop, Luis Gales, Jordi Quintana, Isabel Cardoso, Gemma ArsequellPMID: 32998442 DOI: 10.3390/ijms21197166

Abstract

Transthyretin (TTR) is a homotetrameric protein involved in human amyloidosis, including familial amyloid polyneuropathy (FAP). Discovering small-molecule stabilizers of the TTR tetramer is a therapeutic strategy for these diseases. Tafamidis, the only approved drug for FAP treatment, is not effective for all patients. Herein, we discovered that benzbromarone (BBM), a uricosuric drug, is an effective TTR stabilizer and inhibitor against TTR amyloid fibril formation. BBM rendered TTR more resistant to urea denaturation, similarly to iododiflunisal (IDIF), a very potent TTR stabilizer. BBM competes with thyroxine for binding in the TTR central channel, with an ICsimilar to IDIF and tafamidis. Results obtained by isothermal titration calorimetry (ITC) demonstrated that BBM binds TTR with an affinity similar to IDIF, tolcapone and tafamidis, confirming BBM as a potent binder of TTR. The crystal structure of the BBM-TTR complex shows two molecules binding deeply in the thyroxine binding channel, forming strong intermonomer hydrogen bonds and increasing the stability of the TTR tetramer. Finally, kinetic analysis of the ability of BBM to inhibit TTR fibrillogenesis at acidic pH and comparison with other stabilizers revealed that benzbromarone is a potent inhibitor of TTR amyloidogenesis, adding a new interesting scaffold for drug design of TTR stabilizers.

Diflunisal-loaded poly(propylene sulfide) nanoparticles decrease S. aureus-mediated bone destruction during osteomyelitis

Caleb A Ford, Thomas J Spoonmore, Mukesh K Gupta, Craig L Duvall, Scott A Guelcher, James E CassatPMID: 33300149 DOI: 10.1002/jor.24948

Abstract

Osteomyelitis is a debilitating infection of bone that results in substantial morbidity. Staphylococcus aureus is the most commonly isolated pathogen causing bone infections and features an arsenal of virulence factors that contribute to bone destruction and counteract immune responses. We previously demonstrated that diflunisal, a nonsteroidal anti-inflammatory drug, decreases S. aureus-induced bone destruction during osteomyelitis when delivered locally from a resorbable drug delivery depot. However, local diflunisal therapy was complicated by bacterial colonization of the depot's surface, highlighting a common pitfall of devices for local drug delivery to infected tissue. It is, therefore, critical to develop an alternative drug delivery method for diflunisal to successfully repurpose this drug as an antivirulence therapy for osteomyelitis. We hypothesized that a nanoparticle-based parenteral delivery strategy would provide a method for delivering diflunisal to infected tissue while circumventing the complications associated with local delivery. In this study, we demonstrate that poly(propylene sulfide) (PPS) nanoparticles accumulate at the infectious focus in a murine model of staphylococcal osteomyelitis and are capable of efficaciously delivering diflunisal to infected bone. Moreover, diflunisal-loaded PPS nanoparticles effectively decrease S. aureus-mediated bone destruction, establishing the feasibility of systemic delivery of an antivirulence compound to mitigate bone pathology during osteomyelitis.Nanoemulgel, an Innovative Carrier for Diflunisal Topical Delivery with Profound Anti-Inflammatory Effect: in vitro and in vivo Evaluation

Mehreen Bashir, Junaid Ahmad, Muhammad Asif, Salah-Ud-Din Khan, Muhammad Irfan, Asim Y Ibrahim, Sajid Asghar, Ikram Ullah Khan, Muhammad Shahid Iqbal, Abdul Haseeb, Syed Haroon Khalid, Mohammed As AbourehabPMID: 33654396 DOI: 10.2147/IJN.S294653

Abstract

Rheumatoid arthritis is an autoimmune disorder that directly affects joints. However, other body organs including heart, eyes, skin, blood vessels and lungs may also be affected. The purpose of this study was to design and evaluate a nanoemulgel formulation of diflunisal (DIF) and solubility enhanced diflunisal (DIF-IC) for enhanced topical anti-inflammatory activity.Nanoemulsion formulations of both DIF and DIF-IC were prepared and incorporated in three different gelling agents, namely carboxymethylcellulose sodium (CMC-Na), sodium alginate (Na-ALG) and xanthan gum (XG). All the formulations were evaluated in term of particle size, pH, conductivity, viscosity, zeta potential and in vitro drug release. The formulation 2 (NE2) of both DIF and DIF-IC which expressed optimum release and satisfactory physicochemical properties was incorporated with gelling agents to produce final nanoemulgel formulations. The optimized nanoemulgel formulation was subjected to three different in vivo anti-inflammatory models including carrageenan-induced paw edema model, histamine-induced paw edema model and formalin-induced paw edema model.

DIF-IC-loaded nanoemulgel formulations yielded significantly enhanced in vitro skin permeation than DIF-loaded nanoemulgel. The nanoemulgel formulation of DIF-IC formulated with XG produced improved in vivo anti-inflammatory activity.

It was recommended that DIF-IC-based nanoemulgel formulation prepared with XG could be a better option for effective topical treatment of inflammatory conditions.

Experience of patisiran with transthyretin stabilizers in patients with hereditary transthyretin-mediated amyloidosis

Hollis Lin, Madeline Merkel, Cecilia Hale, Jing L MarantzPMID: 32519928 DOI: 10.2217/nmt-2020-0020

Abstract

Examine safety and pharmacodynamics of patisiran alone or with concomitant transthyretin stabilizers from the Phase II open-label extension study and safety and efficacy of patisiran in patients with prior transthyretin stabilizer use from the Phase III APOLLO study.analyses in patients with hereditary transthyretin-mediated amyloidosis with polyneuropathy.

Patisiran safety was consistent regardless of concomitant or prior transthyretin stabilizers. In the Phase II open-label extension (n = 27), transthyretin reduction was similar over 24 months, regardless of concomitant transthyretin stabilizers. In APOLLO (n = 225), patisiran-treated groups showed stabilization or improvements in neurological function (modified Neuropathy Impairment Score +7) and quality of life (Norfolk Quality of Life-Diabetic Neuropathy questionnaire) at 18 months, regardless of prior transthyretin stabilizers.

Patients benefit from patisiran regardless of transthyretin stabilizer use.

Overview of treatments used in transthyretin-related hereditary amyloidosis: a systematic review

Héctor Cristóbal Gutiérrez, Ana Lara Pelayo-Negro, David Gómez Gómez, Miguel Ángel Martín Vega, Marta Valero DomínguezPMID: 32587078 DOI: 10.1136/ejhpharm-2018-001823

Abstract

To carry out a systematic review of the literature to analyse the efficacy and safety of treatments available or under investigation for amyloidosis due to mutations in the transthyretin gene (ATTR).A bibliographic search was carried out in the following electronic databases up to September 2017: PubMed, Cochrane Library and EMBASE. The inclusion criteria were: efficacy and/or safety studies conducted in humans, studies that included treatments, including treatments in the research phase, and studies that included 10 or more patients.

A total of 21 articles were included; 16 were clinical trials, eight of them (50%) phase III trials, and five were observational studies. Of the total number of studies selected, 11 were on tafamidis, four on diflunisal, two on liver transplantation, two on patisiran and two on other therapeutic alternatives. Of the 11 studies related to the drug, the pivotal trial, the results of its two extension studies and an additional post hoc analysis were selected. In addition, two phase III trials were included in specific populations, two phase II studies, one safety study and two observational studies. Regarding the four included studies related to the drug, one was the pivotal trial that gave the indication to diflunisal, another a safety summary of the pivotal trial, and the other two trials were carried out in specific populations, one in a Japanese population and another phase I trial in cardiac amyloidosis in the USA. As far as other alternatives are concerned, of the six studies included in this section, two were related to liver transplantation, two to patisiran and two to different therapeutic alternatives.

Sufficient evidence has not been found that demonstrates superiority among the available oral alternatives, diflunisal or tafamidis, in the treatment of ATTR. Direct comparisons between both drugs and pharmacoeconomic studies would be necessary to select the most efficient treatment.